Product packaging for Camicinal hydrochloride(Cat. No.:)

Camicinal hydrochloride

Cat. No.: B8069150
M. Wt: 461.0 g/mol
InChI Key: MZEVMNJFEUATKJ-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Camicinal hydrochloride (also known as GSK962040 hydrochloride) is a small-molecule, selective motilin receptor agonist with a pEC50 of 7.9 . Its primary research value lies in investigating therapies for gastrointestinal motility disorders, particularly gastroparesis, a condition characterized by delayed gastric emptying without mechanical obstruction . As a motilin receptor agonist, this compound stimulates muscle contractions in the stomach and intestines, thereby accelerating gastric emptying . This mechanism offers a targeted approach for studying prokinetic agents, addressing an area with a significant unmet clinical need . Preclinical studies indicate that this compound has no significant activity at a range of other receptors (including the ghrelin receptor), ion channels, and enzymes, highlighting its selectivity . Evidence from expert literature suggests that this compound represents a new therapeutic opportunity as it may address both gastroparesis symptoms and underlying dysmotility without reported tachyphylaxis (reduced response to repeated dosing) in initial studies . Research has explored its effects on gastric emptying and glucose absorption in various models . The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34ClFN4O B8069150 Camicinal hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN4O.ClH/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24;/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3;1H/t19-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEVMNJFEUATKJ-FYZYNONXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923565-22-4
Record name Ethanone, 1-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-[4-[[(3S)-3-methyl-1-piperazinyl]methyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923565-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 923565-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Receptor Level Investigations of Camicinal Hydrochloride

Target Receptor Identification and Characterization

The primary pharmacological target of camicinal (B1668245) hydrochloride is the motilin receptor, a G protein-coupled receptor also known as GPR38. nih.govnih.gov This receptor is predominantly expressed in the gastrointestinal tract, where it plays a crucial role in regulating motility. nih.gov

Motilin Receptor (GPR38) Selectivity and Affinity Profiling

Camicinal hydrochloride is characterized as a selective motilin receptor agonist. nih.govtaylorandfrancis.com It was designed to have enhanced specificity for the human motilin receptor, aiming to reduce the off-target effects observed with other less specific motilide compounds. nih.govnih.gov While detailed selectivity profiling against a wide range of other receptors is not extensively reported in the available literature, its development as a "selective motilin receptor agonist" underscores its targeted activity. nih.govtaylorandfrancis.com

In terms of its potency at the motilin receptor, camicinal has a reported pEC50 of 7.9. medchemexpress.com The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response, with a higher value indicating greater potency.

Table 1: Potency of Camicinal at the Motilin Receptor

CompoundParameterValue
CamicinalpEC507.9

Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50).

Comparative Agonistic Activity Analysis

The agonistic activity of camicinal at the motilin receptor can be compared to other known motilin agonists, such as the macrolide antibiotic erythromycin (B1671065). Erythromycin is a well-known motilin receptor agonist, but its clinical use as a prokinetic agent is limited by factors such as antibiotic resistance and potential for adverse effects. nih.govtaylorandfrancis.com Camicinal, being a non-macrolide, was developed to circumvent these issues. nih.gov

Table 2: Comparative Agonistic Activity of Motilin Receptor Agonists

AgonistReceptorPotency (EC50)
CamicinalMotilin ReceptorpEC50 = 7.9
ErythromycinMotilin ReceptorNot specified

Note: A direct comparison of EC50 values is challenging without data from comparative studies.

Elucidation of Molecular Mechanism of Action

The prokinetic effects of this compound are a direct consequence of its interaction with the motilin receptor and the subsequent activation of intracellular signaling pathways.

Ligand-Receptor Binding Dynamics

As a motilin receptor agonist, camicinal binds to and activates the GPR38 receptor. researchgate.net This binding event is the initiating step in its mechanism of action. The specifics of the binding kinetics, such as the association (k-on) and dissociation (k-off) rates of camicinal to the motilin receptor, are not detailed in the currently available public literature. However, it is understood that this binding leads to a conformational change in the receptor, triggering downstream signaling. There is some suggestion that different motilin agonists may bind to different sites on the receptor, potentially leading to "biased agonism," where different agonists can preferentially activate certain signaling pathways over others. nih.gov

Intracellular Signaling Cascade Modulation

Activation of the motilin receptor by an agonist like camicinal initiates a cascade of intracellular events. The motilin receptor is known to couple to Gq/11 and G13 G-proteins. This coupling leads to the activation of phospholipase C, which in turn results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium concentrations, which is a key event in smooth muscle contraction.

The primary signaling pathway associated with the motilin receptor involves the Gq/phospholipase C pathway. There is no scientific evidence available in the reviewed literature to suggest that this compound's mechanism of action involves the modulation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway.

Protein Phosphorylation Events in Smooth Muscle Contraction

This compound, as a potent and selective motilin receptor agonist, is understood to initiate gastrointestinal smooth muscle contraction through a complex cascade of intracellular signaling events that heavily rely on protein phosphorylation. drugbank.comnih.gov The binding of camicinal to the motilin receptor, a G protein-coupled receptor, triggers the activation of specific G proteins, namely Gαq and Gα13. allpeptide.com This activation is the first step in a signaling pathway that culminates in the phosphorylation of key contractile proteins.

The contractile response initiated by motilin receptor agonists can be divided into two distinct phases, both of which are regulated by phosphorylation events:

Initial (Phasic) Contraction: This rapid onset of contraction is primarily dependent on an increase in intracellular calcium concentration ([Ca2+]i). The activated Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the generation of inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored Ca2+ into the cytosol. This surge in calcium activates Ca2+/calmodulin-dependent myosin light-chain kinase (MLCK). allpeptide.comnih.gov Activated MLCK then phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20) at Serine-19. nih.gov This phosphorylation event is essential for the interaction between actin and myosin, leading to cross-bridge cycling and the initiation of muscle contraction. nih.govresearchgate.net

Sustained (Tonic) Contraction: Following the initial calcium transient, a sustained contraction is maintained through a different, yet complementary, phosphorylation pathway that sensitizes the contractile apparatus to calcium. This phase is dependent on the RhoA signaling pathway. The Gα13 subunit, also activated by the motilin receptor, activates the small GTPase RhoA. allpeptide.com Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK). nih.gov Rho kinase contributes to sustained contraction by phosphorylating the myosin-binding subunit of myosin light chain phosphatase (MYPT1). allpeptide.comnih.gov This phosphorylation inhibits the activity of MLC phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20. nih.gov

Simultaneously, the Gαq pathway can also activate Protein Kinase C (PKC). allpeptide.com PKC phosphorylates a 17-kDa protein inhibitor of MLCP known as CPI-17. allpeptide.comnih.gov Phosphorylated CPI-17 is a potent inhibitor of MLCP. By inhibiting MLCP through these two distinct phosphorylation events (on MYPT1 and CPI-17), the level of phosphorylated MLC20 remains elevated even as intracellular calcium levels begin to decline, thus ensuring a sustained muscle contraction. allpeptide.comnih.gov

The interplay of these phosphorylation events is summarized in the table below.

Phase of ContractionKey Signaling ProteinSubstratePhosphorylation OutcomeFunctional Consequence
Initial Myosin Light-Chain Kinase (MLCK)Myosin Light Chain 20 (MLC20)Increased PhosphorylationInitiation of Muscle Contraction
Sustained Rho-associated kinase (ROCK)Myosin Phosphatase Target Subunit 1 (MYPT1)Increased PhosphorylationInhibition of MLC Phosphatase
Sustained Protein Kinase C (PKC)CPI-17Increased PhosphorylationPotent Inhibition of MLC Phosphatase

Stimulation of Cholinergic Activity in Gastrointestinal Tissues

Beyond its direct action on smooth muscle cells, a crucial aspect of this compound's mechanism of action is its ability to modulate neuronal activity within the enteric nervous system. Specifically, motilin receptor agonists like camicinal enhance gastrointestinal motility by stimulating enteric cholinergic pathways. taylorandfrancis.com The motilin receptors are located not only on smooth muscle cells but also on cholinergic nerves in the gastrointestinal tract. nih.govtaylorandfrancis.com

Activation of these presynaptic motilin receptors on enteric neurons facilitates the release of the neurotransmitter acetylcholine (B1216132) (ACh) at the neuromuscular junction. Acetylcholine then acts on muscarinic receptors on the smooth muscle cells, leading to depolarization and contraction. This neuronal pathway is considered a primary mechanism by which motilin agonists increase gastric emptying. taylorandfrancis.com

Studies have shown that camicinal's prokinetic effects, particularly on gastric motility, are consistent with this mechanism. For instance, a single dose of 150 mg of camicinal was found to significantly increase the occurrence of gastric phase III contractions of the migrating motor complex (MMC), which are known to be cholinergically mediated, compared to a placebo. taylorandfrancis.comnih.gov This effect was more pronounced during the daytime, with a 50% occurrence of gastric phase III contractions versus 5% with placebo. nih.gov However, the same study noted that camicinal did not significantly affect small bowel manometry parameters, suggesting a more pronounced effect in the upper gastrointestinal tract. taylorandfrancis.comnih.gov

The following table summarizes findings from a study evaluating the effect of camicinal on gastric MMC activity, a process influenced by cholinergic pathways.

ParameterPlaceboCamicinal (150 mg)p-value
Induction Time of Gastric Phase III 18:15 h (4:32-22:16)0:34 h (0:25-0:58)0.03
Occurrence of Gastric Phase III (24h) 12%39%0.0003
Occurrence of Gastric Phase III (Daytime) 5%50%0.0001

Data adapted from a study on healthy volunteers. nih.gov

Synthetic Methodologies and Chemical Transformations of Camicinal Hydrochloride

Advanced Synthetic Pathway Research

The synthesis of Camicinal (B1668245) hydrochloride, also known as GSK962040, is a convergent process that involves the preparation of key fragments followed by their coupling to assemble the final molecule. Research into its synthetic pathway has focused on efficient and stereoselective methods to produce the target compound with high purity and yield.

Exploration of Key Intermediate Formations

A likely synthetic strategy for Camicinal hydrochloride involves the preparation of two key intermediates: a substituted phenylacetic acid derivative and a functionalized piperidine (B6355638) moiety.

One crucial intermediate is 4-({[(3S)-3-methyl-1-piperazinyl]methyl})phenylacetic acid . The synthesis of this intermediate would likely begin with a commercially available starting material such as 4-(bromomethyl)phenylacetic acid. This could then undergo a nucleophilic substitution reaction with (S)-2-methylpiperazine to introduce the chiral piperazine (B1678402) ring. The stereochemistry of the (S)-2-methylpiperazine is critical for the biological activity of the final compound and is typically sourced in its enantiopure form.

The second key intermediate is N-(3-fluorophenyl)piperidin-4-amine . The synthesis of this fragment could be achieved through a reductive amination reaction between a protected 4-piperidone (B1582916) and 3-fluoroaniline (B1664137). The protecting group on the piperidine nitrogen would be chosen to be stable under the reaction conditions and easily removable at a later stage.

The final step in the formation of the core structure of Camicinal would be the coupling of these two key intermediates. This is typically achieved through an amide bond formation reaction. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt, HOAt), or other modern coupling agents could be employed to facilitate this transformation. The reaction would form the central acetamide (B32628) linkage, yielding the free base of Camicinal. Subsequent treatment with hydrochloric acid would then afford the desired this compound salt.

Key IntermediatePotential Starting MaterialsKey Transformation
4-({[(3S)-3-methyl-1-piperazinyl]methyl})phenylacetic acid4-(bromomethyl)phenylacetic acid, (S)-2-methylpiperazineNucleophilic Substitution
N-(3-fluorophenyl)piperidin-4-amineProtected 4-piperidone, 3-fluoroanilineReductive Amination

Investigation of Diverse Chemical Reaction Types

The synthesis of this compound and its potential derivatives involves a variety of fundamental chemical reactions.

While the direct synthesis of this compound may not prominently feature oxidation reactions for the construction of the core structure, such reactions could be employed in the synthesis of starting materials or for the preparation of derivatives for structure-activity relationship (SAR) studies. For instance, oxidation of an alcohol precursor could be used to generate a carboxylic acid moiety required for one of the key intermediates.

Reduction reactions are pivotal in the synthesis of this compound. A key step, as previously mentioned, is the reductive amination used to form the N-(3-fluorophenyl)piperidin-4-amine intermediate. This reaction involves the initial formation of an imine or enamine from the ketone and amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation.

Furthermore, reduction reactions could be utilized for modifications of the Camicinal structure. For example, reduction of the amide carbonyl group would lead to the corresponding amine, providing a route to novel analogues with potentially different pharmacological profiles.

Nucleophilic substitution reactions are fundamental to the proposed synthetic pathway. The formation of the 4-({[(3S)-3-methyl-1-piperazinyl]methyl})phenylacetic acid intermediate relies on the displacement of a leaving group, such as bromide, by the nitrogen atom of (S)-2-methylpiperazine.

Another important class of substitution reactions relevant to the synthesis of the N-arylpiperidine moiety is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of carbon-nitrogen bonds and could be an alternative strategy for the synthesis of the N-(3-fluorophenyl)piperidin-4-amine intermediate, by coupling 3-fluoroaniline with a suitably protected 4-bromopiperidine (B2556637) derivative.

Process Chemistry and Impurity Control in Pharmaceutical Synthesis

The transition from a laboratory-scale synthesis to a large-scale manufacturing process for an active pharmaceutical ingredient (API) like this compound introduces a new set of challenges that are addressed by process chemistry. The primary goals are to develop a safe, robust, cost-effective, and environmentally friendly process that consistently delivers the API with the required purity.

A critical aspect of process chemistry is impurity profiling , which involves the identification, quantification, and control of all potential impurities. nih.govunimi.itukri.orgresearchgate.net Impurities can arise from various sources, including starting materials, reagents, intermediates, side reactions, and degradation of the final product. unimi.it Regulatory authorities have stringent guidelines regarding the levels of impurities in pharmaceutical products. nih.gov

For the synthesis of this compound, potential process-related impurities could include:

Diastereomeric impurities: If the (S)-2-methylpiperazine starting material is not enantiopure, the final product could be contaminated with the corresponding diastereomer.

Over-alkylation products: During the synthesis of the piperazine-containing intermediate, reaction of both nitrogen atoms of the piperazine ring could lead to undesired byproducts.

Unreacted intermediates: Incomplete amide coupling would result in the presence of the starting carboxylic acid and amine intermediates in the final product.

Side products from coupling reagents: The byproducts of the amide coupling reaction need to be effectively removed during workup and purification.

To control these and other potential impurities, process chemists would employ a variety of strategies:

Rigorous quality control of starting materials: Ensuring the purity and stereochemical integrity of all raw materials is the first line of defense against impurities. creative-peptides.com

Optimization of reaction conditions: This includes temperature, reaction time, stoichiometry of reagents, and choice of solvent to minimize side reactions and maximize the yield of the desired product.

Development of robust purification methods: Crystallization is often the preferred method for purifying the final API as it can be highly effective at removing both process-related impurities and any potential enantiomeric or diastereomeric impurities. Chromatographic purification may be used for intermediates but is less desirable for the final API on a large scale due to cost and solvent usage.

Implementation of in-process controls (IPCs): Monitoring the progress of reactions and the purity of intermediates at various stages of the synthesis allows for early detection and mitigation of any issues.

Potential Impurity SourceExampleControl Strategy
Starting MaterialsEnantiomeric impurity in (S)-2-methylpiperazineUse of highly enantiopure starting material; development of a crystallization process to selectively isolate the desired diastereomer.
Side ReactionsDialkylation of piperazineControl of stoichiometry; optimization of reaction temperature and time.
Incomplete ReactionsResidual starting materials from amide couplingOptimization of coupling conditions; effective workup and purification procedures.
Reagent ByproductsUrea byproduct from carbodiimide (B86325) coupling agentsAqueous workup to remove water-soluble byproducts; crystallization of the final product.

By applying the principles of process chemistry and implementing rigorous impurity control strategies, the synthesis of this compound can be scaled up to produce a safe and effective pharmaceutical product.

Methodological Strategies for Optimizing Compound Solubility and Stability

The aqueous solubility and chemical stability of an active pharmaceutical ingredient (API) are critical attributes that influence its bioavailability and shelf-life. For a compound like this compound, which is a salt of a weakly basic parent molecule, several strategies can be employed to optimize these properties.

One of the primary methods to enhance the solubility and dissolution rate of a poorly soluble drug is through salt formation. The selection of an appropriate counter-ion is a crucial step in this process. Different salt forms of the same API can exhibit significantly different physicochemical properties, including solubility, hygroscopicity, and stability. For instance, converting a free base to a hydrochloride salt, as in the case of Camicinal, generally improves aqueous solubility. bjcardio.co.uk However, the stability of such salts is a key consideration, as they can be prone to disproportionation back to the less soluble free base, particularly in environments with a pH higher than the pKa of the parent compound. core.ac.uk

Formulation strategies also play a significant role in maintaining the stability and enhancing the solubility of hydrochloride salts. The use of pH-adjusting excipients can help maintain an acidic microenvironment, thereby preventing the conversion of the salt to its free base. core.ac.uk Furthermore, the inclusion of polymers, such as polyvinylpyrrolidone/vinyl acetate (B1210297) (PVP/VA), can inhibit precipitation and prolong periods of supersaturation after dissolution, which can enhance bioavailability. core.ac.uk

Solid-state properties of the API are also a major focus. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility and stability. A comprehensive polymorph screen is typically conducted to identify the most stable crystalline form with the desired solubility profile. Amorphous forms, which lack a long-range ordered crystal lattice, often exhibit higher solubility but may be less stable than their crystalline counterparts. aip.org

Below is a hypothetical table illustrating how different formulation strategies could impact the solubility and stability of a hydrochloride salt like this compound.

StrategyApproachPotential Impact on SolubilityPotential Impact on Stability
Salt Form Optimization Screening of various counter-ions (e.g., mesylate, tosylate)Can significantly alter aqueous solubility.Different salts have varying hygroscopicity and physical stability.
pH Modification Inclusion of acidic excipients (e.g., citric acid, tartaric acid)Maintains a low pH in the dosage form, favoring the soluble ionized form.Prevents disproportionation to the less stable free base. core.ac.uk
Use of Solubilizing Agents Incorporation of surfactants (e.g., Tween 80) or cyclodextrinsEnhances the apparent solubility of the drug. ekb.egMay introduce new stability challenges depending on the agent used.
Solid Dispersion Dispersing the drug in a polymer matrix (e.g., HPMC, PVP)Increases the dissolution rate by presenting the drug in an amorphous state.Amorphous forms can be less stable and may recrystallize over time.

Application of Computational Systems in Synthesis Assessment

Modern drug development heavily relies on computational tools to predict and optimize various aspects of synthesis and formulation, saving both time and resources. patheon.com These in silico methods can provide valuable insights into reaction pathways, potential impurities, and the physicochemical properties of a molecule before extensive laboratory work is undertaken.

Computational fluid dynamics (CFD) is a powerful tool for simulating and optimizing reaction conditions, particularly in large-scale synthesis. researchgate.netucc.ie By modeling fluid dynamics, heat transfer, and mass transport within a reactor, CFD can help in designing more efficient and controlled synthetic processes. pharmafeatures.compharmtech.com This is crucial for ensuring consistent product quality and minimizing the formation of impurities.

Molecular modeling and simulations are instrumental in predicting the solubility and stability of drug candidates. nih.gov By simulating the interactions between the drug molecule and solvent molecules at an atomic level, it is possible to estimate solvation free energy and predict aqueous solubility. nih.govacs.org These simulations can also be used to study the stability of different crystalline forms and the potential for phase transformations. aip.org

Prediction and Control of Impurities

The identification and control of impurities are critical for ensuring the safety and efficacy of a drug. chemrxiv.orgmit.edu Even small amounts of certain impurities can have significant toxicological consequences. Computational approaches, particularly those leveraging artificial intelligence (AI) and machine learning, are increasingly being used to predict the formation of impurities during synthesis. chemical.aichemical.ai

The following table provides a hypothetical example of how computational tools could be used to predict and control impurities in the synthesis of a complex molecule.

Computational ToolApplication in Synthesis AssessmentPredicted OutcomeControl Strategy
AI-Based Reaction Predictor Analysis of the final coupling step in the synthesis.Prediction of a potential dimeric impurity due to a side reaction.Modify reaction conditions (e.g., temperature, addition rate of reagents) to disfavor the dimerization pathway.
Molecular Modeling Calculation of the relative stability of the desired product and potential isomers.Identification of a more stable, but undesired, isomer that could form under thermodynamic control.Employ kinetic control by running the reaction at a lower temperature for a shorter duration.
Computational Fluid Dynamics (CFD) Simulation of mixing and heat transfer in the crystallization step.Identification of localized "hot spots" that could lead to thermal degradation.Optimize the reactor geometry and stirring speed to ensure uniform temperature distribution. pharmafeatures.com
Quantum Mechanics (QM) Calculation of the energy barriers for different reaction pathways.Determination that a particular reagent could lead to the formation of a genotoxic impurity.Select an alternative reagent with a higher energy barrier for the formation of the problematic impurity.

Preclinical Pharmacological Characterization of Camicinal Hydrochloride

In Vitro Pharmacological Studies

Receptor Agonist Potency Assessment (e.g., pEC50 values)

Camicinal (B1668245) hydrochloride demonstrates potent agonist activity at the human motilin receptor. In studies utilizing recombinant human motilin receptors, Camicinal hydrochloride exhibited a pEC50 value of 7.9. The pEC50 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

CompoundReceptorpEC50
This compoundHuman Motilin Receptor7.9

Cross-Reactivity Screening at Non-Target Receptors, Ion Channels, and Enzymes

To assess the selectivity of this compound, it was screened against a panel of other receptors, ion channels, and enzymes. These investigations revealed that this compound had no significant activity at a range of other targets, including the ghrelin receptor. This high degree of selectivity for the motilin receptor is a key characteristic of the compound.

Ex Vivo Tissue Studies

Investigation of Enhanced Cholinergic-Mediated Contractions in Isolated Gastric Antral Tissues (e.g., Rabbit)

In ex vivo studies using isolated rabbit gastric antrum, this compound demonstrated the ability to enhance cholinergic-mediated contractions. When applied in concentrations ranging from 300 nmol L⁻¹ to 10 µmol L⁻¹, it induced a prolonged facilitation of the amplitude of these contractions. The maximum potentiation observed was an increase to 248 ± 47% of the baseline contraction at a concentration of 3 µmol L⁻¹. This effect is indicative of a positive modulation of cholinergic pathways in the gastric tissue.

TissueConcentration RangeMaximum Facilitation of Cholinergic Contractions
Rabbit Gastric Antrum300 nmol L⁻¹ - 10 µmol L⁻¹248 ± 47% (at 3 µmol L⁻¹)

Contractile Effects in Human Isolated Stomach Preparations

The prokinetic effects of this compound were further investigated in human isolated stomach preparations. In this model, a 10 µmol L⁻¹ concentration of this compound induced muscle contractions of a similar amplitude to those produced by 10 µmol L⁻¹ of erythromycin (B1671065) and 100 nmol L⁻¹ of [Nle13]-motilin. This finding confirms that the contractile effects observed in animal tissues translate to human gastric tissue.

In Vivo Pharmacological Studies in Animal Models

In vivo studies in conscious animal models have provided further evidence of the gastrointestinal prokinetic activity of this compound. In conscious rabbits, intravenous administration of a 5 mg/kg dose of this compound resulted in a significant increase in fecal output over a 2-hour period. This effect was comparable to that observed with a 10 mg/kg intravenous dose of erythromycin.

Furthermore, studies in conscious dogs equipped with strain gauges to measure gastroduodenal motility demonstrated that intravenous administration of this compound induced phasic contractions. The duration of these contractions was dose-dependent, lasting for 48 minutes and 173 minutes for doses of 3 mg/kg and 6 mg/kg, respectively. These contractions were associated with mean plasma concentrations exceeding 1.14 µmol L⁻¹. Following the cessation of the drug's effect, the normal migrating motor complex (MMC) activity returned.

Animal ModelRoute of AdministrationDoseObserved Effect
Conscious RabbitIntravenous5 mg/kgSignificant increase in fecal output over 2 hours
Conscious DogIntravenous3 mg/kgInduction of phasic contractions for 48 minutes
Conscious DogIntravenous6 mg/kgInduction of phasic contractions for 173 minutes

Design and Application of Animal Models for Gastrointestinal Motility Research

The selection of an appropriate animal model is critical for evaluating the pharmacological effects of gastrointestinal motility agents. The choice depends heavily on the physiological relevance of the model to human gastrointestinal function, particularly concerning the drug's mechanism of action.

The preclinical assessment of motilin receptor agonists like this compound faces a significant challenge in the selection of rodent models. Common laboratory rodents, such as rats and mice, lack a functional motilin system, rendering them unsuitable for in vivo studies of compounds that specifically target the motilin receptor. nih.gov

Due to the limitations of rodent models, the conscious dog is a more suitable and frequently used model for studying motilin receptor agonists. nih.gov The canine gastrointestinal tract possesses a functional motilin system that is physiologically analogous to that of humans, particularly in the regulation of the Migrating Motor Complex (MMC). nih.govjnmjournal.org

For the preclinical evaluation of this compound, canine models were surgically instrumented with strain gauges on the gastric antrum and duodenum. nih.gov This instrumentation allows for the direct and continuous measurement of contractile activity in specific regions of the upper gastrointestinal tract while the animals are conscious and fasted. nih.gov This design is crucial for observing the cyclical patterns of the MMC and how they are influenced by the administration of a motilin agonist. nih.gov

Preclinical Assessment of Gastrointestinal Function

Utilizing these animal models, specific studies were conducted to quantify the effects of this compound on key aspects of gastrointestinal function, including gastric activity, intestinal transit, and the regulation of interdigestive motility patterns.

While direct measurements of gastric emptying of a test meal were not the primary endpoint in the reported canine studies, the prokinetic effects of this compound on the stomach were clearly demonstrated. The compound was shown to stimulate potent gastric motility. nih.gov In conscious dogs, intravenous administration of this compound induced powerful, dose-related phasic contractions in the gastroduodenal region. nih.gov This stimulation of gastric motor activity is a primary mechanism by which prokinetic agents accelerate gastric emptying. The results from these preclinical canine studies provided the foundational evidence for the gastric prokinetic activity of the compound. nih.gov

Preclinical data regarding intestinal transit and fecal output for this compound comes from studies in rabbits. Research demonstrated that a single administration of the compound led to an increase in defecation. nih.gov This finding suggests that this compound enhances gastrointestinal propulsion, at least in this species. While this provides evidence of a prokinetic effect, it is noteworthy that studies in healthy human volunteers later showed that the drug did not have a significant effect on small bowel or colonic transit times. nih.govresearchgate.net

The Migrating Motor Complex (MMC) is a cyclic pattern of motility in the stomach and small intestine that occurs during fasting and is often described as the "housekeeper" of the gut. nih.gov Motilin is the key hormone responsible for initiating Phase III of the MMC, which consists of a burst of strong contractions. nih.gov

In preclinical studies using conscious dogs, this compound, as a motilin agonist, demonstrated a profound and dose-dependent effect on MMC activity. nih.gov Intravenous administration induced a period of intense, sustained phasic contractions, effectively replacing the natural, cyclical MMC pattern. nih.gov The duration of this induced activity was directly related to the dose administered. nih.gov Following the clearance of the drug from the plasma, the natural MMC activity returned. nih.gov

The table below summarizes the key findings from the study on MMC activity in conscious dogs.

ParameterSaline (Control)Camicinal (3 mg/kg)Camicinal (6 mg/kg)
Duration of Induced Phasic Contractions N/A48 minutes173 minutes
Time to Return of Natural MMC 101 minutesUnaffected253 minutes
Driving Plasma Concentration N/A>1.14 µmol/L>1.14 µmol/L

This table presents data from a study on the effects of intravenous this compound on gastroduodenal motility in fasted dogs. nih.gov

These findings clearly established the potent ability of this compound to stimulate gastric and duodenal motility in a manner consistent with motilin receptor agonism, providing a strong rationale for its further development for conditions characterized by delayed gastric emptying. nih.gov

Pharmacokinetic Investigations in Preclinical Species

The preclinical evaluation of a new chemical entity's pharmacokinetics is a fundamental step in drug development. These studies, conducted in various animal species, are essential for predicting human pharmacokinetics and for establishing a safe therapeutic window. For this compound, understanding its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models provides the basis for its clinical application.

Oral bioavailability, the fraction of an orally administered drug that reaches the systemic circulation unchanged, is a critical parameter for orally administered therapeutics like this compound. Preclinical studies to determine this parameter are typically conducted in species such as rats, dogs, and monkeys to assess inter-species variability.

Unfortunately, specific publicly available data detailing the oral bioavailability of this compound in common preclinical species (rat, dog, and monkey) is scarce. While some research alludes to preclinical investigations, comprehensive data tables are not readily found in the published literature. For instance, studies on other orally administered compounds have shown significant variability in bioavailability across species. For example, a study on a novel limonin (B1675406) derivate, HY-071085, reported oral bioavailability of 2.8% in male rats, 10.8% in female rats, and approximately 13.1% in beagle dogs, highlighting species and gender differences. Such variability can be attributed to differences in gastrointestinal physiology, first-pass metabolism, and the activity of drug transporters among species. Without specific data for this compound, a direct comparison is not possible.

The following table is a template illustrating how such data would typically be presented:

Animal ModelStrainOral Bioavailability (%)Reference
Rat Sprague-DawleyData Not Available
Dog BeagleData Not Available
Monkey CynomolgusData Not Available

Clearance (CL) and volume of distribution (Vd) are fundamental pharmacokinetic parameters that describe the elimination of a drug from the body and the extent of its distribution into tissues, respectively. These parameters are crucial for determining dosing regimens and predicting drug accumulation.

As with oral bioavailability, specific preclinical data for the clearance and volume of distribution of this compound in rats, dogs, and monkeys are not widely available in the public domain. Generally, these parameters are determined following intravenous administration to bypass the absorption phase. Interspecies scaling, a method used to predict human pharmacokinetic parameters from animal data, relies on the accurate determination of CL and Vd in multiple species. For example, a study on the novel PI3K inhibitor GDC-0941 reported high clearance in mice (63.7 mL/min/kg), rats (49.3 mL/min/kg), and cynomolgus monkeys (58.6 mL/min/kg), with a moderate clearance in dogs (11.9 mL/min/kg). The volume of distribution for GDC-0941 ranged from 2.52 L/kg in rats to 2.94 L/kg in monkeys. science.gov This highlights the kind of variability that can be expected across species.

A representative table for these parameters is provided below:

Animal ModelClearance (CL) (L/h/kg)Volume of Distribution (Vd) (L/kg)Reference
Rat Data Not AvailableData Not Available
Dog Data Not AvailableData Not Available
Monkey Data Not AvailableData Not Available

Understanding the relationship between the systemic exposure of a drug and its pharmacological effect is a cornerstone of preclinical development. These exposure-response studies help in identifying the target concentration range required for efficacy and in predicting the therapeutic dose in humans.

For this compound, the primary pharmacological effect is the stimulation of gastrointestinal motility. Preclinical studies would typically involve administering a range of doses to animal models and measuring both the plasma concentrations of the drug and a relevant pharmacodynamic endpoint (e.g., gastric emptying rate, intestinal contractility).

While clinical studies have demonstrated an exposure-related acceleration of gastric emptying in patients with type 1 diabetes, specific preclinical data correlating this compound exposure to its prokinetic effects in animal models is not detailed in the available literature. nih.gov In general, such studies are crucial for confirming that the drug reaches its target site in sufficient concentrations to elicit the desired effect and for understanding the dose-dependency of this effect.

Significant differences in oral bioavailability across preclinical species can pose a challenge for predicting human pharmacokinetics and selecting an appropriate animal model for toxicological studies. When such discrepancies are observed, various strategies can be employed to understand and potentially mitigate them.

Given the lack of specific data on bioavailability discrepancies for this compound, this section will outline general strategies that are typically considered in drug development:

In Vitro Metabolism Studies: Using liver microsomes or hepatocytes from different species (including human) to assess the rate and pathways of metabolism. This can help identify if differences in first-pass metabolism are a major contributor to bioavailability differences.

Permeability and Transporter Studies: Employing in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of the drug and to identify if it is a substrate for efflux transporters (e.g., P-glycoprotein) that could limit its absorption. Species differences in the expression and activity of these transporters can lead to bioavailability variations.

Formulation Development: For poorly soluble compounds, bioavailability can be highly dependent on the formulation. Developing and testing different formulations (e.g., solutions, suspensions, lipid-based formulations) across species can help to overcome dissolution-limited absorption and reduce variability.

Physiologically Based Pharmacokinetic (PBPK) Modeling: This computational modeling approach integrates in vitro data with physiological information from different species to simulate and predict the pharmacokinetic profile. PBPK models can be used to explore the underlying reasons for bioavailability discrepancies and to improve the prediction of human pharmacokinetics.

Without specific preclinical data for this compound, the application of these strategies to this particular compound remains speculative.

Investigation of Cellular and Biochemical Pathways Influenced by Motilin Receptor Agonism

Detailed Analysis of Intracellular Signaling Pathways Downstream of GPR38 Activation

The motilin receptor (GPR38) is a class A G protein-coupled receptor (GPCR) that serves as the target for both the endogenous peptide motilin and synthetic agonists like camicinal (B1668245). reprocell.comnih.gov Upon binding of an agonist, the receptor undergoes a conformational change, initiating intracellular signaling. Research indicates that GPR38 predominantly couples to the Gq/11 family of G proteins. nih.gov

Activation of the Gq/11 protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DG). nih.gov The IP3-mediated pathway is considered a key component of motilin receptor signaling. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govnih.gov This transient increase in intracellular Ca2+ concentration is a critical step in initiating cellular responses, particularly smooth muscle contraction. nih.gov

While the PLC-IP3-Ca2+ axis is a central pathway, studies investigating motilin-induced vasorelaxation have suggested that other related pathways may not be involved. For instance, research has excluded significant roles for the adenylate cyclase (AC)-protein kinase A (PKA) pathway and the PLC-DG-protein kinase C (PKC) pathway in certain motilin-mediated vascular effects, suggesting a degree of specificity in the downstream signaling cascade. nih.gov

Table 1: Key Components of the GPR38 Intracellular Signaling Pathway

Component Type Function
GPR38 (Motilin Receptor) G Protein-Coupled Receptor Binds camicinal, activating heterotrimeric G proteins. reprocell.com
Gq/11 G Protein Activated by GPR38; stimulates Phospholipase C (PLC). nih.gov
Phospholipase C (PLC) Enzyme Catalyzes the breakdown of PIP2 into IP3 and DG. nih.gov
Inositol Trisphosphate (IP3) Second Messenger Binds to receptors on the endoplasmic reticulum to release Ca2+. nih.govnih.gov
Calcium (Ca2+) Ion/Second Messenger A rapid increase in cytosolic concentration triggers muscle contraction. nih.gov

Mechanistic Research on Regulation of Gastrointestinal Smooth Muscle Contraction

The primary physiological consequence of camicinal-induced GPR38 activation is the stimulation of gastrointestinal smooth muscle contraction. nih.gov This process is directly initiated by the rise in intracellular Ca2+ levels, which is the main trigger for the contractile machinery in smooth muscle cells. jnmjournal.org

Camicinal's effect is particularly characterized by its ability to induce Phase III contractions of the migrating motor complex (MMC). nih.govnih.gov The MMC is a cyclical pattern of electrical and motor activity observed in the stomach and small intestine during fasting periods. Phase III, often called the "housekeeper" wave, consists of a series of strong, propulsive contractions that clear the upper GI tract of residual food, secretions, and cellular debris. nih.gov

Clinical research has demonstrated camicinal's capacity to modulate this activity. In a study with healthy volunteers, a 150 mg dose of camicinal was shown to significantly increase the occurrence of gastric Phase III contractions compared to a placebo. nih.gov This action is believed to be the primary mechanism by which camicinal accelerates gastric emptying. nih.govnih.gov

Table 2: Effect of Camicinal (150 mg) on Gastric Phase III MMC Contractions in Healthy Volunteers

Parameter Placebo Camicinal (150 mg) P-value
Time to First Gastric Phase III (Median) 18:15 h 0:34 h 0.03
Occurrence of Gastric Phase III (24h) 12% 39% 0.0003
Occurrence of Gastric Phase III (Daytime) 5% 50% 0.0001

Data adapted from a proof-of-concept study evaluating MMC activity. nih.gov

Interactions with Enteric Nervous System Regulation of Motility

The regulation of GI motility by camicinal is not solely a direct effect on smooth muscle cells. The enteric nervous system (ENS), the intrinsic nervous system of the digestive tract, plays a crucial role. Motilin receptors are expressed on both enteric neurons and smooth muscle cells, allowing for a dual mechanism of action. nih.govfrontiersin.org

A significant component of camicinal's prokinetic effect is mediated through the stimulation of enteric cholinergic pathways. taylorandfrancis.com Activation of GPR38 on enteric neurons promotes the release of the excitatory neurotransmitter acetylcholine (B1216132) (ACh). jnmjournal.orgyoutube.com This released ACh then acts on muscarinic receptors located on the smooth muscle cells, causing depolarization and contraction. reprocell.comyoutube.com This neuro-muscular signaling pathway is fundamental to peristalsis and the coordinated propulsion of luminal contents. youtube.com Therefore, camicinal acts as a promotility agent by enhancing this natural excitatory signaling within the ENS. taylorandfrancis.comresearchgate.net

Table 3: Camicinal's Interaction with the Enteric Nervous System

Step Location Mechanism Outcome
1. Receptor Binding Enteric Neurons Camicinal binds to and activates GPR38. nih.govfrontiersin.org Initiation of neuronal signaling.
2. Neurotransmitter Release Cholinergic Nerve Terminals GPR38 activation stimulates the release of acetylcholine (ACh). taylorandfrancis.comjnmjournal.org Increased ACh in the neuromuscular junction.
3. Muscle Cell Activation Smooth Muscle Cells ACh binds to muscarinic receptors on muscle cells. reprocell.comyoutube.com Muscle cell depolarization and contraction.
4. Physiological Effect Stomach/Small Intestine Coordinated smooth muscle contractions. Accelerated gastric emptying and motility. taylorandfrancis.com

Exploration of Related Biochemical Pathways and Metabolite Changes

The primary action of camicinal is on gastrointestinal motility, but this has direct consequences on related biochemical processes, particularly nutrient absorption. By accelerating gastric emptying, camicinal facilitates a more rapid delivery of ingested nutrients from the stomach to the duodenum, the primary site of absorption. researchgate.netnih.gov

This effect has been observed in clinical settings. A study involving feed-intolerant, critically ill patients found that camicinal administration not only accelerated gastric emptying but also led to a corresponding increase in glucose absorption. nih.gov This demonstrates a direct link between the compound's motility-enhancing effects and the subsequent alteration of a key metabolic pathway—the uptake and processing of carbohydrates.

The endogenous hormone motilin, which camicinal mimics, is also increasingly recognized for its role as a "hunger hormone," linking the mechanical state of the stomach (i.e., MMC activity) to central nervous system signaling related to food intake and metabolic regulation. researchgate.netpnas.org While direct studies on camicinal's impact on a wide array of metabolites are limited, its influence on glucose absorption highlights how modulating a physiological process like gastric motility can have significant downstream effects on the body's biochemical and metabolic status.

Table 4: Effect of Camicinal on Glucose Absorption in Feed-Intolerant Patients

Treatment Group Parameter Pre-treatment Value (mmol.min/L) Post-treatment Value (mmol.min/L)
Camicinal (50 mg) Glucose Absorption (AUC240min) 28.63 71.63

Data represents the area under the curve for glucose concentration over 240 minutes, indicating total glucose absorption. nih.gov

Therapeutic Research Potential and Mechanistic Insights of Camicinal Hydrochloride

Research into its Application in Gastric Hypomotility Conditions

Gastric hypomotility, a hallmark of conditions like gastroparesis, presents a considerable clinical challenge. nih.gov Research into camicinal (B1668245) hydrochloride has explored its potential to address this by stimulating gastric motor function.

Mechanistic Basis for Enhanced Gastric Emptying

Camicinal hydrochloride's primary mechanism for enhancing gastric emptying lies in its function as a selective motilin receptor agonist. nih.govresearchgate.net Motilin is a hormone that plays a crucial role in initiating the migrating motor complex (MMC), particularly the powerful Phase III contractions that serve a "housekeeping" role in the stomach and small intestine during fasting. nih.govreprocell.com By binding to and activating motilin receptors on gastrointestinal smooth muscle cells and enteric neurons, this compound effectively mimics this action, leading to increased gastric contractility and accelerated transit of gastric contents. nih.govreprocell.comtaylorandfrancis.com

Studies have demonstrated that this agonistic activity stimulates enteric cholinergic pathways, further contributing to its prokinetic effects. taylorandfrancis.com Research in healthy volunteers has shown that camicinal can accelerate gastric emptying by 30-40%. nih.gov Similarly, in patients with type 1 diabetes and gastroparesis, the compound has been observed to accelerate gastric emptying by 35-60%. nih.gov A study in patients with type 1 diabetes and slow gastric emptying showed that a single 125 mg dose of camicinal reduced the gastric half-emptying time by 95 minutes compared to a placebo. nih.gov

Impact on Gastric Contractility and Motor Patterns

This compound has been shown to significantly influence gastric contractility and motor patterns, primarily by inducing powerful, coordinated contractions. A key finding is its ability to increase the occurrence of gastric Phase III contractions of the migrating motor complex (MMC). taylorandfrancis.comnih.gov

In a study involving healthy volunteers, a 150 mg dose of camicinal was found to increase the occurrence of gastric phase III contractions compared to a placebo. taylorandfrancis.com Another study demonstrated that a single 150 mg dose induced a gastric phase III significantly faster than a placebo. nih.gov This induction of strong, coordinated contractions is believed to be the primary driver of its effect on gastric emptying. taylorandfrancis.comnih.gov While it has a pronounced effect on gastric motility, studies have indicated that this compound does not significantly affect esophageal function, or small bowel and colonic transit times. taylorandfrancis.comresearchgate.netnih.gov

Investigation of its Role in Nutritional Support Contexts

Delayed gastric emptying is a common complication in critically ill patients, often leading to feed intolerance and inadequate enteral nutrient delivery. nih.gov Research has therefore explored the potential of this compound in these nutritional support contexts.

Facilitation of Enteral Nutrient Delivery Mechanisms

By accelerating gastric emptying, this compound can facilitate the delivery of enteral nutrition. nih.gov In feed-intolerant, mechanically ventilated patients, a single enteral dose of 50 mg of camicinal was shown to accelerate gastric emptying and increase glucose absorption. nih.govnih.gov This suggests that by improving the transit of nutrients from the stomach to the small intestine, where they are absorbed, this compound can help overcome feeding intolerance. nih.gov

However, in a study of critically ill patients at risk for feed intolerance, the preemptive administration of camicinal did not significantly augment the provision of goal enteral nutrition, as the incidence of feed intolerance was low in both the treatment and placebo groups. nih.gov

Research into its Influence on Drug Absorption Kinetics (e.g., in Neurological Disorders)

Delayed gastric emptying can significantly impact the absorption of orally administered drugs, a particular concern in conditions like Parkinson's disease where the timing of medication efficacy is crucial. nih.govresearchgate.net

Exploration of Receptor Specificity in Addressing Gastrointestinal Disorders

The therapeutic potential of this compound is intrinsically linked to its high specificity for the motilin receptor. nih.govnih.gov This selectivity is a key advantage, as it minimizes off-target effects that can be associated with less specific prokinetic agents. nih.gov

Advanced Research Methodologies and Future Perspectives

Innovations in In Vitro and In Vivo Assay Development for GPR38 Agonists

The preclinical evaluation of GPR38 agonists relies on a combination of in vitro and in vivo assays to determine their potency, selectivity, and functional effects on gastrointestinal motility.

In Vitro Assays:

A variety of in vitro models are employed to investigate the pharmacology of motilin receptor agonists. reprocell.com Cell-based assays are fundamental for initial screening and characterization. These include:

Receptor Binding Assays: These assays are used to determine the affinity of a compound for the GPR38 receptor. Studies have utilized cell membranes from tissues expressing the motilin receptor to demonstrate the specific binding of agonists like erythromycin (B1671065). frontiersin.org

Functional Assays: These assays measure the cellular response following receptor activation. Commonly used techniques include:

Calcium Mobilization Assays: GPR38 activation leads to an increase in intracellular calcium. Fluorometric imaging plate reader (FLIPR) assays are frequently used to measure these changes in cell lines like CHO or HEK293 that are engineered to express the human motilin receptor. reprocell.com

Aequorin Assays: This is another method to detect changes in intracellular calcium concentration upon receptor activation in cell lines such as CHO cells. reprocell.com

Isolated Tissue Preparations: Ex vivo models using living tissues provide a more physiologically relevant system to study the effects of GPR38 agonists. reprocell.com

Rabbit Gastric Antrum: Strips of rabbit gastric antrum are used to measure cholinergically-mediated contractions evoked by electrical field stimulation (EFS). This assay is valuable for comparing the prokinetic-like activities of different compounds. nih.gov

Human Gastric Tissue: The use of human stomach tissue in ex vivo studies helps to overcome species-specific differences in receptor pharmacology and provides more translatable data at an early stage of drug development. reprocell.com EFS can be applied to these tissues to ensure that the motilin receptors are coupled to a functional nerve, allowing for a more accurate assessment of a drug's ability to facilitate cholinergic contractions. reprocell.com

In Vivo Assays:

Animal models are crucial for evaluating the prokinetic effects of GPR38 agonists in a whole-organism setting.

Gastric Emptying Studies: These studies assess the rate at which a meal empties from the stomach. In healthy human volunteers, camicinal (B1668245) has been shown to accelerate gastric emptying time. nih.gov

Manometry Studies: This technique measures pressure changes within the gastrointestinal tract. In a study with healthy volunteers, camicinal was shown to induce gastric phase III of the migrating motor complex (MMC), which is a key function of motilin. nih.gov

Wireless Motility Capsule: This technology allows for the measurement of transit times and motility indices in different segments of the gastrointestinal tract. nih.gov

Human Motilin Receptor Transgenic Mice: Since rodents lack a functional motilin receptor, transgenic mice expressing the human motilin receptor have been developed as a valuable tool to evaluate the in vivo effects of motilin receptor agonists like erythromycin. mdpi.com

Assay TypeModel SystemKey Parameters MeasuredReference
In Vitro
Receptor BindingCell membranesBinding affinity (Kd) frontiersin.org
FLIPRCHO or HEK293 cells expressing hGPR38Intracellular calcium concentration reprocell.com
Aequorin AssayCHO cells expressing hGPR38Intracellular calcium concentration reprocell.com
Isolated TissueRabbit gastric antrumCholinergically-mediated contractions nih.gov
Isolated TissueHuman stomach tissue with EFSCholinergically-mediated contractions reprocell.com
In Vivo
Gastric EmptyingHealthy human volunteersGastric emptying time (GET) nih.gov
ManometryHealthy human volunteersMigrating Motor Complex (MMC) activity nih.gov
Wireless Motility CapsuleHealthy human volunteersGI transit times and motility indices nih.gov
Prokinetic EffectHuman motilin receptor transgenic miceGastric emptying mdpi.com

Application of Computational Modeling and Simulation in Drug Discovery

Computational modeling and simulation are increasingly integral to the drug discovery process, offering a rational approach to designing and optimizing novel therapeutic agents. These in silico methods can significantly reduce the time and cost associated with identifying promising drug candidates.

Pharmacophore Modeling:

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach can be either ligand-based or structure-based.

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target receptor is unknown. It involves analyzing a set of known active molecules to derive a common pharmacophore model that represents the key interaction features. nih.gov

Structure-Based Pharmacophore Modeling: When the 3D structure of the target is available, this method utilizes the structural information of the binding site to identify potential interaction points for ligands. This allows for the design of new molecules with improved binding affinity and selectivity. nih.gov

In the context of GPR38 agonists, pharmacophore modeling can be used to:

Screen large chemical databases to identify novel scaffolds that fit the motilin receptor binding site.

Guide the optimization of lead compounds to enhance their potency and selectivity.

Provide insights into the molecular basis of agonist activity at the GPR38 receptor.

Molecular Docking and Scoring:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is used to predict the binding mode and affinity of a ligand to its target. The scoring function then estimates the binding free energy to rank different potential binding poses.

For camicinal hydrochloride, docking studies could be used to:

Elucidate the specific interactions between the compound and the amino acid residues within the GPR38 binding pocket.

Understand the structural basis for its high affinity and selectivity.

Predict the potential impact of structural modifications on its binding affinity.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Pathway Elucidation

Omics technologies, such as metabolomics and proteomics, provide a global view of the molecular changes that occur in a biological system in response to a drug. These approaches are invaluable for elucidating the downstream signaling pathways of GPR38 activation and for identifying potential biomarkers of drug efficacy and safety.

Metabolomics:

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of a cell or organism. In the context of GPR38 agonists, metabolomic profiling can be used to:

Identify metabolic signatures associated with the prokinetic effects of this compound.

Uncover novel metabolic pathways that are modulated by GPR38 activation.

Discover potential biomarkers that can be used to monitor treatment response in patients. For instance, studies on GLP-1 agonists have utilized metabolomics to understand their effects on metabolic pathways and to identify biomarkers for patient stratification and treatment monitoring. sapient.bionih.gov

Proteomics:

Proteomics is the large-scale study of proteins, particularly their structures and functions. Functional proteomics aims to identify differences in protein expression and post-translational modifications between different biological samples. nih.gov This technology can be applied to:

Identify the downstream signaling proteins that are activated upon GPR38 stimulation.

Characterize the protein-protein interaction networks involved in the motilin signaling cascade.

Discover potential protein biomarkers that are indicative of GPR38 activation and prokinetic activity. For example, proteomic analysis has been used to study the effects of mu opioid agonists on neural cells, revealing changes in the expression of various proteins. nih.gov

Development of Non-Rodent Models for Comprehensive Gastrointestinal Research

Due to the absence of a functional motilin receptor in rodents, non-rodent models are essential for the preclinical evaluation of GPR38 agonists. mdpi.com The guinea pig has emerged as a valuable and widely used model in gastrointestinal research due to its anatomical and physiological similarities to the human gastrointestinal tract. nih.govnih.gov

Guinea Pig Models:

In Vivo Studies: The anesthetized guinea pig model allows for the evaluation of the complex cardiovascular and gastrointestinal responses to a test substance in a whole-body system. nih.govsemanticscholar.org

Isolated Tissue Preparations: Isolated segments of the guinea pig stomach, ileum, and colon are used to investigate the effects of compounds on gastrointestinal motility in vitro. researchgate.net These preparations allow for the direct measurement of muscle contractions and the study of the underlying neural and muscular mechanisms.

The use of guinea pig models provides a more translatable preclinical assessment of the prokinetic effects of GPR38 agonists compared to rodent models.

Strategies for Overcoming Translational Barriers in Prokinetic Drug Development

The translation of promising preclinical findings into clinical success is a major challenge in drug development. For prokinetic agents, several factors can contribute to the failure of a drug in clinical trials, even after demonstrating efficacy in preclinical models.

Key Translational Challenges:

Species Differences: As highlighted, the lack of a motilin receptor in rodents necessitates the use of more relevant animal models. However, even in non-rodent species, subtle differences in receptor pharmacology and physiology can impact the translatability of preclinical data.

Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the cellular response diminishes over time. This has been a significant issue with some first-generation motilin agonists. nih.gov

Patient Heterogeneity: Gastroparesis and other motility disorders are complex conditions with diverse underlying pathophysiologies. A prokinetic agent that is effective in one patient subpopulation may not be effective in another. pharmaceutical-technology.com

Strategies to Overcome These Barriers:

Use of Human Tissues: Incorporating studies with human isolated gastrointestinal tissues early in the drug discovery process can provide crucial data on the compound's efficacy and mechanism of action in a human context. reprocell.com

Development of Translational Biomarkers: Identifying and validating biomarkers that can be measured in both preclinical models and in humans is critical for bridging the translational gap. novartis.comeuropeanpharmaceuticalreview.com These biomarkers can help to:

Confirm target engagement in early clinical trials.

Guide dose selection.

Identify patient populations most likely to respond to treatment.

Careful Patient Selection: Utilizing a better understanding of the pathophysiology of motility disorders to select more homogenous patient populations for clinical trials can increase the likelihood of demonstrating clinical efficacy. nih.gov

By employing these advanced research methodologies and strategies, the development of novel prokinetic agents like this compound can be de-risked, and the probability of successful translation from the laboratory to the clinic can be significantly enhanced.

Q & A

Q. What methodologies are recommended for synthesizing and characterizing Camicinal hydrochloride in preclinical studies?

this compound (C₂₅H₃₄ClFN₄O, CAS 923565-22-4) is typically synthesized via multi-step organic reactions, with purity verified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments . Researchers must report detailed experimental protocols, including solvent systems and purification steps, to ensure reproducibility, as emphasized in academic publishing guidelines .

Q. How can researchers determine the pharmacological activity of this compound in gastric motility studies?

In vitro assays (e.g., receptor-binding studies) and in vivo models (e.g., rodent gastric emptying tests) are standard. Dose-response curves and statistical validation (e.g., ANOVA) are critical to establish efficacy. Ensure controls for confounding variables like pH or co-administered drugs . Reference safety data sheets for handling guidelines to avoid contamination .

Q. What are the best practices for assessing this compound purity and stability in solution?

Use HPLC with UV detection for purity analysis. Stability studies should monitor degradation under varying temperatures and pH levels. Stock solutions in DMSO should be stored at -20°C in aliquots to prevent freeze-thaw degradation, as recommended for analogous hydrochloride compounds . Document stability data in supplementary materials for peer review .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s dose-dependent effects on gastric emptying?

Contradictions may arise from interspecies variability or experimental design flaws. Conduct sensitivity analyses to identify confounding factors (e.g., anesthesia effects in vivo). Replicate studies with larger sample sizes and blinded protocols. Cross-validate findings using alternative assays (e.g., electromyography vs. radiographic tracking) .

Q. What experimental strategies optimize this compound’s pharmacokinetic profile in translational studies?

Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption and metabolism. Use radiolabeled Camicinal (e.g., ¹⁴C isotopes) to track bioavailability and tissue distribution. Compare results across species (e.g., rodents vs. primates) to identify scaling challenges .

Q. How can in vitro-in vivo correlation (IVIVC) discrepancies be resolved for this compound?

Discrepancies often stem from oversimplified in vitro models. Incorporate biorelevant media (e.g., simulated gastric fluid) and 3D cell cultures to better mimic physiological conditions. Validate with microdosing studies in human volunteers under ethical approval frameworks .

Q. What analytical techniques are critical for resolving this compound’s crystal polymorphism?

X-ray diffraction (XRD) and differential scanning calorimetry (DSC) identify polymorphic forms. Pair with solubility studies to assess bioavailability implications. Computational modeling (e.g., molecular dynamics) can predict stable polymorphs under storage conditions .

Q. How should researchers design studies to evaluate this compound’s off-target effects on ion channels?

Use patch-clamp electrophysiology to screen for unintended interactions with hERG channels or calcium transporters. Combine with transcriptomic profiling (e.g., RNA-seq) in relevant tissues. Mitigate false positives by including positive/negative controls and validating hits via orthogonal assays .

Methodological Guidelines

  • Data Presentation : Follow journal standards (e.g., Med. Chem. Commun.) for figures: avoid overcrowded graphs and prioritize clarity. Use color coding for dose groups and error bars for standard deviations .
  • Ethical Compliance : For human cell line studies, adhere to institutional review board (IRB) protocols and cite ethical approval codes in appendices .
  • Statistical Rigor : Apply Bonferroni corrections for multiple comparisons and report effect sizes with confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.